molecular formula C8H18N2O B3316696 N-(2-Aminoethyl)-3,3-dimethylbutanamide CAS No. 954275-46-8

N-(2-Aminoethyl)-3,3-dimethylbutanamide

Cat. No.: B3316696
CAS No.: 954275-46-8
M. Wt: 158.24 g/mol
InChI Key: RLJXITRFMXNZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C_8H_18N_2O. It is a derivative of butanamide and contains an aminoethyl group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 3,3-dimethylbutanoic acid with 2-aminoethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using a continuous flow reactor system to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H_2O_2) in the presence of a catalyst.

  • Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: N-(2-Aminoethyl)-3,3-dimethylbutanamine.

  • Substitution: Various alkylated derivatives depending on the reagent used.

Scientific Research Applications

N-(2-Aminoethyl)-3,3-dimethylbutanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays to study enzyme activities.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-3,3-dimethylbutanamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

N-(2-Aminoethyl)-3,3-dimethylbutanamide is similar to other amides and amines, but its unique structure gives it distinct properties. Some similar compounds include:

  • N-(2-Aminoethyl)acetamide: This compound has a similar structure but with an acetyl group instead of a butanamide group.

  • N-(2-Aminoethyl)benzamide: This compound has a benzamide group instead of a butanamide group.

These compounds differ in their chemical reactivity and biological activity, making this compound unique in its applications.

Properties

IUPAC Name

N-(2-aminoethyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,3)6-7(11)10-5-4-9/h4-6,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXITRFMXNZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-3,3-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-3,3-dimethylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(2-Aminoethyl)-3,3-dimethylbutanamide
Reactant of Route 4
Reactant of Route 4
N-(2-Aminoethyl)-3,3-dimethylbutanamide
Reactant of Route 5
Reactant of Route 5
N-(2-Aminoethyl)-3,3-dimethylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(2-Aminoethyl)-3,3-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.